Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-5-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- Tert-butyl-trans-3-(aminomethyl)cyclohexylcarbamate .
Uniqueness
Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
IWBKPBIDPNSGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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